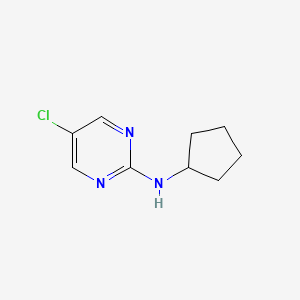

5-chloro-N-cyclopentylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

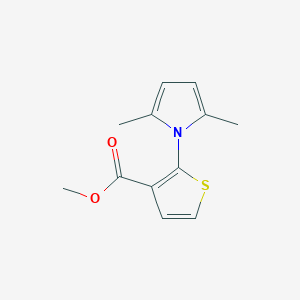

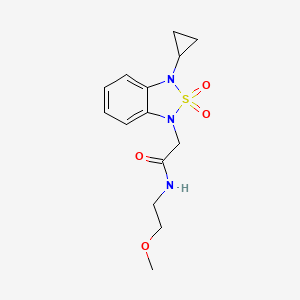

The molecular structure of 5-chloro-N-cyclopentylpyrimidin-2-amine consists of a pyrimidine ring attached to a cyclopentyl group and an amine group. The pyrimidine ring also has a chlorine atom attached to it.Aplicaciones Científicas De Investigación

Crystallography and Structural Analysis

- The synthesis and crystal structure of derivatives of 5-chloro-N-cyclopentylpyrimidin-2-amine, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been studied for their moderate anticancer activity and their crystallographic characterization provides insights into the molecular interactions and stability of these compounds (Lu Jiu-fu et al., 2015).

Anticancer and Antimicrobial Activities

- Novel derivatives, including those synthesized from reactions involving this compound, have been evaluated for their antimicrobial and cytotoxic properties. For instance, azetidine-2-one derivatives of 1H-benzimidazole showed good antibacterial activity and pronounced cytotoxic activity in vitro (M. Noolvi et al., 2014).

Synthetic Chemistry Applications

- The compound has been utilized as a key intermediate or reactant in the synthesis of complex molecules. For example, the carbene-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents represents a method to access optically enriched dihydroquinoxalines, showcasing the compound's utility in synthesizing bioactive molecules (Ruoyan Huang et al., 2019).

- Another application involves the design of experiments (DoE) optimization for the one-pot synthesis of 4,6-dihydropteridinones, indicating the compound's role in optimizing synthetic routes for enhanced yields and reaction efficiency (Steven Stone et al., 2015).

Heterocyclic Chemistry

- This compound derivatives have been synthesized for their potential use in heterocyclic chemistry, contributing to the development of new drugs and materials. These efforts include the synthesis of highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones, demonstrating the compound's versatility in creating diverse chemical structures with potential pharmacological applications (Jinbao Xiang et al., 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds like 5-bromo-2-chloro-n-cyclopentylpyrimidin-4-amine have been used as intermediates in the synthesis of 2-aminopyridines . These 2-aminopyridines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets (like cdks) by binding to the atp-binding pocket, thereby inhibiting the kinase activity and affecting cell proliferation .

Biochemical Pathways

If we consider its potential role as a cdk inhibitor, it could affect the cell cycle regulation pathway, leading to the inhibition of cell proliferation .

Result of Action

If it acts as a cdk inhibitor, it could potentially lead to cell cycle arrest, thereby inhibiting cell proliferation .

Propiedades

IUPAC Name |

5-chloro-N-cyclopentylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINIBSLXZALIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2993936.png)

![3-butyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2993938.png)

(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)

![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2993941.png)

![5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2993946.png)

![3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2993949.png)

![N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993953.png)

![(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2993954.png)